molecular formula C15H13F3N4O2S2 B2975830 N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 604747-89-9

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No. B2975830
CAS RN: 604747-89-9
M. Wt: 402.41
InChI Key: XVIQYZLLGLWKPD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the retrieved information. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.41. Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved information .

Scientific Research Applications

Antiviral Research

Compounds with the indole nucleus, such as F1838-2662, have shown potential in antiviral activity. Derivatives of this compound could be synthesized and tested against a range of RNA and DNA viruses, potentially leading to the development of new antiviral medications .

Anti-inflammatory Applications

The structural similarity of F1838-2662 to other indole derivatives suggests its potential use in anti-inflammatory research. Indole derivatives have been known to possess significant anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Anticancer Activity

The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for cancer research, where it could be used to develop new chemotherapeutic agents targeting specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Research into the antimicrobial properties of F1838-2662 could lead to the discovery of new antibiotics. Its indole core structure is a common feature in many pharmacologically active compounds with known antimicrobial effects .

Antidiabetic Potential

Indole derivatives have been found to exhibit antidiabetic activity. F1838-2662 could be explored for its potential to modulate insulin signaling pathways or to improve glucose metabolism in diabetic research models .

Neuroprotective Effects

Given the biological activities of similar compounds, F1838-2662 might be investigated for its neuroprotective effects. It could play a role in the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage .

Agricultural Applications

Indole derivatives like F1838-2662 are also relevant in agriculture. They could be used to develop new plant growth regulators or to enhance crop resistance to pathogens and environmental stress .

Mechanism of Action

Target of Action

The primary target of this compound is DNA, specifically within the minor groove . This interaction with DNA is likely to influence the transcription and translation processes, thereby affecting the protein synthesis within the cell.

Mode of Action

The compound interacts with its target, DNA, by binding within the minor groove . This binding is facilitated by the compound’s molecular structure, which allows it to fit within the minor groove of the DNA helix. The binding affinity of the compound to DNA is strong, with a binding constant (Kb) of 1 × 10^5 M^−1 .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. By binding to the minor groove of DNA, the compound can influence genetic expression . This can lead to changes in cellular function, potentially leading to various biological effects.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its intended use, which is not specified in the available resources. It could potentially be used in various research fields .

properties

IUPAC Name

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S2/c16-15(17,18)9-2-1-3-10(6-9)19-11(23)7-25-14-22-21-13(26-14)20-12(24)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIQYZLLGLWKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

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